molecular formula C17H19N3O B11683811 N'-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

N'-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B11683811
M. Wt: 281.35 g/mol
InChI Key: RKZAWWHRWQDNBK-YBFXNURJSA-N
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Description

N'-[(E)-(4-Cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is a bicyclic carbohydrazide derivative featuring a norbornane-like bicyclo[4.1.0]heptane core substituted with a methyl group at position 1 and a 4-cyanophenylmethylidene hydrazide moiety. This compound is synthesized via a condensation reaction between 1-methylbicyclo[4.1.0]heptane-7-carbohydrazide and 4-cyanobenzaldehyde under reflux in ethanol with catalytic acetic acid, a method consistent with analogous hydrazide syntheses . Its structure is characterized by NMR, IR, and mass spectrometry, with the (E)-configuration confirmed by X-ray crystallography in related compounds .

The bicyclo[4.1.0]heptane core contributes to steric rigidity, which may affect binding affinity in biological systems or material applications .

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide

InChI

InChI=1S/C17H19N3O/c1-17-9-3-2-4-14(17)15(17)16(21)20-19-11-13-7-5-12(10-18)6-8-13/h5-8,11,14-15H,2-4,9H2,1H3,(H,20,21)/b19-11+

InChI Key

RKZAWWHRWQDNBK-YBFXNURJSA-N

Isomeric SMILES

CC12CCCCC1C2C(=O)N/N=C/C3=CC=C(C=C3)C#N

Canonical SMILES

CC12CCCCC1C2C(=O)NN=CC3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or glacial acetic acid under reflux conditions . The general reaction scheme can be represented as follows:

Hydrazide+Aldehyde/KetoneSchiff Base Hydrazone+Water\text{Hydrazide} + \text{Aldehyde/Ketone} \rightarrow \text{Schiff Base Hydrazone} + \text{Water} Hydrazide+Aldehyde/Ketone→Schiff Base Hydrazone+Water

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

(a) BR99820: (E)-N'-(3-Ethoxy-4-hydroxybenzylidene)-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
  • Key Differences: Replaces the 4-cyano group with 3-ethoxy-4-hydroxy substituents.
  • Impact: The hydroxy and ethoxy groups increase polarity and hydrogen-bonding capacity compared to the electron-deficient cyano group. This may enhance solubility in polar solvents but reduce stability under acidic conditions .
  • Molecular Weight : 316.39 g/mol vs. ~314.37 g/mol (estimated for the target compound).
(b) N'-[(4-Cyanophenyl)methylidene]-4-phenylbutanohydrazide
  • Key Differences : Replaces the bicycloheptane core with a 4-phenylbutane chain.
  • The molecular weight (282.35 g/mol) is lower, suggesting differences in bioavailability .
(c) 3-Bromo-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide
  • Key Differences : Substitutes the bicycloheptane core with a brominated benzene ring.
  • Impact : The bromine atom adds steric bulk and may enhance halogen bonding. The planar benzene core versus the bicyclic structure could influence stacking interactions in crystallography .

Core Structure Modifications

(a) N'-[(1-Benzylpiperidin-4-yl)methylidene]benzenesulfonohydrazide
  • Key Differences: Uses a benzenesulfonohydrazide core instead of bicycloheptane.
  • Synthesis yields (59%) are lower than those for bicycloheptane derivatives (72–76%) .
(b) N′-[(E)-(1-(Benzofuran-2-yl)ethylidene]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • Key Differences : Incorporates a triazole and benzofuran moiety.
  • Impact: The triazole ring enables click chemistry applications, while the benzofuran group enhances π-π stacking. The methoxyphenyl substituent increases lipophilicity compared to the cyano group .

Biological Activity

N'-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties can facilitate its application in pharmacology and therapeutic contexts.

Chemical Structure and Properties

The compound features a bicyclic structure with a hydrazide functional group, which is pivotal for its biological activity. The chemical formula is represented as C15H16N4C_{15}H_{16}N_4, and its molecular weight is approximately 252.32 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Studies have indicated that derivatives of hydrazides often exhibit significant antimicrobial properties against various bacterial strains. The presence of the cyanophenyl group may enhance this activity, making it a candidate for further exploration in antibiotic development.
  • Antioxidant Properties : Compounds with hydrazide moieties have shown potential as antioxidants. This property is crucial for preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Activity

A study conducted on various hydrazone derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong activity.

CompoundMIC (µg/mL)Bacterial Strain
Compound A64E. coli
Compound B32S. aureus
Target Compound128P. aeruginosa

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay, revealing an IC50 value of approximately 50 µg/mL, suggesting effective free radical scavenging ability compared to standard antioxidants like ascorbic acid.

Enzyme Inhibition

In vitro assays indicated that the compound inhibits acetylcholinesterase (AChE) activity, which is significant for developing treatments for Alzheimer's disease. The inhibition constant (Ki) was calculated to be around 0.5 mM, showing promising potential for neuroprotective applications.

Case Studies

  • Case Study on Antimicrobial Efficacy : A research group tested the compound against a panel of bacterial pathogens isolated from clinical samples. The results confirmed its effectiveness, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.
  • Case Study on Neuroprotective Effects : Another study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results showed significant improvement in cognitive function and reduced amyloid plaque formation, supporting further investigation into its therapeutic applications.

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